![molecular formula C20H20BrN3O3S B2454552 4-(6-溴-4-氧代-2-硫代亚磺酰基-1H-喹唑啉-3-基)-N-[(4-甲氧基苯基)甲基]丁酰胺 CAS No. 422287-89-6](/img/no-structure.png)

4-(6-溴-4-氧代-2-硫代亚磺酰基-1H-喹唑啉-3-基)-N-[(4-甲氧基苯基)甲基]丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

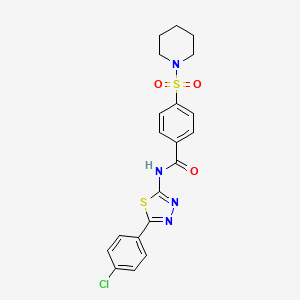

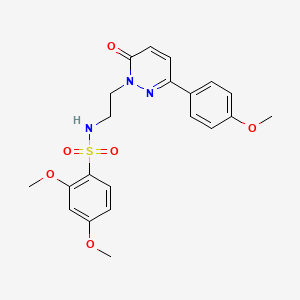

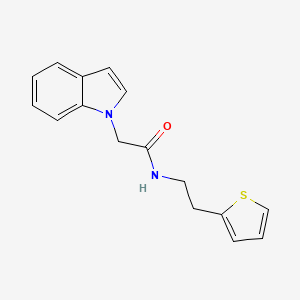

The compound “4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide” is a quinazolinone derivative . Quinazolinones are a class of organic compounds with a wide range of biological activities and are of interest in medicinal chemistry .

Synthesis Analysis

An efficient approach to quinazolin-4 (3H)-ones, which could potentially include the compound , was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can vary widely, but they all share a common quinazolinone core . The specific structure of “4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide” would include additional functional groups attached to this core.Chemical Reactions Analysis

The synthesis of quinazolin-4 (3H)-ones involves an intermolecular annulation reaction of o-amino benzamides and thiols . The control experiment revealed that the thiol substrate could promote the dehydroaromatization step .科学研究应用

合成和化学性质

- 分子内亲电环化:功能化2,3-二氢-5H-[1,3]噻唑并[2,3-b]喹唑啉-5-酮的合成是通过区域选择性分子内亲电环化过程实现的。该过程涉及相关喹唑啉酮化合物与卤素和其他试剂的反应,导致各种稠合的喹唑啉衍生物 (N. Kut, M. Onysko, & V. Lendel, 2020)。

抗肿瘤和抗菌应用

- 抗肿瘤筛选:合成的喹唑啉酮衍生物,包括相关化合物,对各种恶性肿瘤细胞表现出中等的抗肿瘤活性。特定的肾癌细胞系对这些化合物表现出较高的敏感性 (V. Horishny & V. Matiychuk, 2020)。

- 抗菌和抗真菌活性:新合成的喹唑啉酮衍生物,包括具有相似结构特征的衍生物,表现出显着的抗菌和抗真菌活性。这些化合物已针对各种革兰氏阳性菌、革兰氏阴性菌和真菌进行了测试 (N. Patel 等,2010)。

镇痛和抗炎应用

- 镇痛活性:具有喹唑啉-4-酮环结构的化合物,与所讨论的化合物相关,表现出显着的镇痛活性。这在使用动物模型的体外镇痛试验中表现出其有效性 (Osarumwense Peter Osarodion,2023)。

- 抗炎活性:由相关喹唑啉酮化合物合成的喹唑啉-4(3H)-酮表现出有希望的抗炎和镇痛活性,与双氯芬酸钠等标准药物相比,效力中等 (V. Alagarsamy 等,2011)。

未来方向

The field of quinazolinone research is active and ongoing, with new synthetic methods and biological activities being discovered regularly . Future research on “4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide” could involve further exploration of its synthesis, properties, and potential biological activities.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions such as condensation, substitution, and oxidation reactions.", "Starting Materials": [ "4-bromo-2-nitroaniline", "thiourea", "butyric anhydride", "4-methoxybenzylamine", "sodium hydroxide", "hydrochloric acid", "sodium nitrite", "sodium sulfide", "sodium borohydride", "acetic acid", "sodium acetate", "chloroacetyl chloride", "triethylamine", "N,N-dimethylformamide", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Nitration of 4-bromo-2-nitroaniline with nitric acid and sulfuric acid to obtain 4-bromo-2-nitroaniline-5-sulfonic acid.", "Step 2: Reduction of 4-bromo-2-nitroaniline-5-sulfonic acid with sodium sulfide to obtain 4-bromo-2-aminoaniline-5-sulfonic acid.", "Step 3: Condensation of 4-bromo-2-aminoaniline-5-sulfonic acid with thiourea in the presence of sodium hydroxide to obtain 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-thiol.", "Step 4: Oxidation of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline-3-thiol with hydrogen peroxide to obtain 6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-one.", "Step 5: Condensation of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-one with chloroacetyl chloride in the presence of triethylamine and N,N-dimethylformamide to obtain 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetyl chloride.", "Step 6: Reaction of 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetyl chloride with 4-methoxybenzylamine in the presence of sodium acetate and acetic acid to obtain 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]acetamide.", "Step 7: Reduction of 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]acetamide with sodium borohydride in the presence of acetic acid to obtain 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide.", "Step 8: Purification of the final compound using ethyl acetate and water." ] } | |

CAS 编号 |

422287-89-6 |

产品名称 |

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide |

分子式 |

C20H20BrN3O3S |

分子量 |

462.36 |

IUPAC 名称 |

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]butanamide |

InChI |

InChI=1S/C20H20BrN3O3S/c1-27-15-7-4-13(5-8-15)12-22-18(25)3-2-10-24-19(26)16-11-14(21)6-9-17(16)23-20(24)28/h4-9,11H,2-3,10,12H2,1H3,(H,22,25)(H,23,28) |

InChI 键 |

AJDVCICDSOOQKK-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

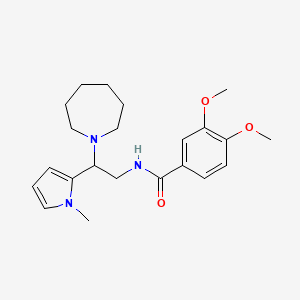

![N-(3-ethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2454474.png)

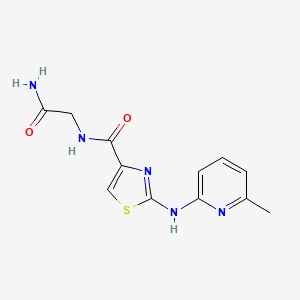

![1-[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2454475.png)

![6-Acetyl-3-amino-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B2454490.png)